molecular formula C22H20ClN3O3 B14975994 Methyl 4-{[6-chloro-3-(pyrrolidin-1-ylcarbonyl)quinolin-4-yl]amino}benzoate

Methyl 4-{[6-chloro-3-(pyrrolidin-1-ylcarbonyl)quinolin-4-yl]amino}benzoate

Cat. No.: B14975994
M. Wt: 409.9 g/mol
InChI Key: YSVICIVJLPJIHP-UHFFFAOYSA-N
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Description

METHYL 4-{[6-CHLORO-3-(PYRROLIDINE-1-CARBONYL)QUINOLIN-4-YL]AMINO}BENZOATE is a complex organic compound that features a quinoline core, a pyrrolidine ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-{[6-CHLORO-3-(PYRROLIDINE-1-CARBONYL)QUINOLIN-4-YL]AMINO}BENZOATE typically involves multiple steps, starting with the preparation of the quinoline core. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with β-ketoesters under acidic conditions . The pyrrolidine ring can be introduced via cyclization reactions involving suitable precursors . The final step involves the esterification of the benzoic acid derivative with methanol under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

METHYL 4-{[6-CHLORO-3-(PYRROLIDINE-1-CARBONYL)QUINOLIN-4-YL]AMINO}BENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Amino derivatives.

    Substitution: Substituted quinoline derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 4-{[6-CHLORO-3-(PYRROLIDINE-1-CARBONYL)QUINOLIN-4-YL]AMINO}BENZOATE is unique due to its combination of a quinoline core, pyrrolidine ring, and benzoate ester, which confer distinct chemical and biological properties. This combination allows for versatile applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C22H20ClN3O3

Molecular Weight

409.9 g/mol

IUPAC Name

methyl 4-[[6-chloro-3-(pyrrolidine-1-carbonyl)quinolin-4-yl]amino]benzoate

InChI

InChI=1S/C22H20ClN3O3/c1-29-22(28)14-4-7-16(8-5-14)25-20-17-12-15(23)6-9-19(17)24-13-18(20)21(27)26-10-2-3-11-26/h4-9,12-13H,2-3,10-11H2,1H3,(H,24,25)

InChI Key

YSVICIVJLPJIHP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCC4)Cl

Origin of Product

United States

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